

Application Notes: Tetrabromophthalic Anhydride (TBPA) as a Reactive Monomer

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Compound of Interest

Compound Name: Tetrabromophthalic anhydride

Cat. No.: B132299

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Introduction

Tetrabromophthalic anhydride (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant in the synthesis of various polymers.[1][2] Its primary function is to impart fire resistance to materials such as unsaturated polyester resins, epoxy resins, and polyurethanes.[2][3][4] Unlike additive flame retardants, which are physically blended into a polymer, TBPA is chemically incorporated into the polymer backbone through its anhydride functional group.[2] This reactive nature ensures a permanent and stable flame retardancy, preventing leaching of the flame retardant over time and minimizing the impact on the polymer's mechanical properties.[5]

Mechanism of Flame Retardancy

The high bromine content of TBPA (approximately 67% by weight) is the key to its flame-retardant efficacy.[2] During combustion, the bromine atoms are released and act as radical scavengers in the gas phase, interrupting the exothermic processes of the fire.[3] This action inhibits the spread of flames and promotes self-extinguishing behavior in the polymer.

Applications

The primary applications for TBPA as a reactive monomer include:

- **Unsaturated Polyester Resins (UPRs):** TBPA is a common component in the synthesis of flame-retardant UPRs used in construction, automotive, and electrical applications.[1][6]

These resins are often reinforced with glass fibers to produce composites with excellent strength and fire resistance.

- **Epoxy Resins:** TBPA can be used as a curing agent or hardener for epoxy resins, reacting with the epoxy groups to form a cross-linked, flame-retardant thermoset.^{[1][3][4]} These are frequently used in electronic components, adhesives, and high-performance coatings where fire safety is critical.^[3]
- **Polyurethanes:** TBPA can be used to synthesize bromine-containing polyols, which are then used as precursors in the production of flame-retardant polyurethane foams and coatings.^[4]^[6]

Experimental Protocols

Protocol 1: Synthesis of a Flame-Retardant Unsaturated Polyester Resin using TBPA

This protocol describes the two-stage melt condensation synthesis of an unsaturated polyester resin incorporating TBPA.

Materials:

- Propylene Glycol (PG)
- **Tetrabromophthalic Anhydride (TBPA)**
- Maleic Anhydride (MA)
- Styrene (inhibitor-free)
- Hydroquinone (inhibitor)
- Nitrogen gas supply

Equipment:

- Four-neck round-bottom flask

- Mechanical stirrer
- Heating mantle with temperature controller
- Thermometer
- Condenser with a collection flask (for water removal)
- Nitrogen inlet

Procedure:

- Stage 1: First Esterification:
 - Charge the reaction flask with Propylene Glycol and **Tetrabromophthalic Anhydride** in the desired molar ratio (e.g., a slight excess of glycol).
 - Begin stirring and purge the system with nitrogen gas.
 - Heat the mixture to approximately 150-160°C. This first stage facilitates the reaction of the glycol with the TBPA.
 - Maintain this temperature until the reaction mixture becomes clear.
- Stage 2: Second Esterification and Polycondensation:
 - Cool the mixture to below 120°C.
 - Add Maleic Anhydride to the flask.
 - Gradually increase the temperature to 190-210°C. Water will begin to distill off as the polycondensation reaction proceeds.
 - Monitor the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops to a target range (e.g., 25-35 mg KOH/g).
 - The total reaction time can vary from 6 to 12 hours depending on the specific formulation and desired molecular weight.

- Blending:
 - Once the target acid value is reached, cool the polyester resin to below 100°C.
 - Add a small amount of hydroquinone as an inhibitor to prevent premature cross-linking.
 - Slowly add styrene monomer to the hot polyester with vigorous stirring to achieve the desired resin viscosity (typically around 30-40% styrene by weight).
 - Continue stirring until a homogeneous solution is obtained.
 - Cool the final resin to room temperature for storage.

Protocol 2: Formulation and Curing of a Flame-Retardant Epoxy Resin with TBPA

This protocol outlines the formulation of a flame-retardant epoxy system using TBPA as the hardener.

Materials:

- Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
- **Tetrabromophthalic Anhydride (TBPA)**, finely ground
- Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
- Solvent (optional, for viscosity reduction, e.g., acetone)

Equipment:

- Beaker or mixing vessel
- Stirring rod or mechanical stirrer
- Hot plate or oven for curing
- Mold for casting specimens

Procedure:

- Calculating Stoichiometry:
 - Determine the Epoxy Equivalent Weight (EEW) of the DGEBA resin and the Anhydride Equivalent Weight (AEW) of TBPA.
 - Calculate the required parts per hundred parts of resin (phr) of TBPA using the following formula: $\text{phr of TBPA} = (\text{AEW} / \text{EEW}) * 100 * \text{Stoichiometric Ratio}$
 - A stoichiometric ratio of 0.8 to 1.0 (anhydride to epoxy) is often used to achieve optimal properties.
- Formulation:
 - Preheat the DGEBA epoxy resin to approximately 60-80°C to reduce its viscosity.
 - Slowly add the calculated amount of finely ground TBPA to the heated epoxy resin with constant stirring until the TBPA is completely dissolved and the mixture is homogeneous.
 - Add the accelerator (typically 0.5-2.0 phr) to the mixture and stir thoroughly. If using a solvent, add it at this stage.
- Curing:
 - Pour the formulated resin into a preheated mold.
 - A typical curing schedule involves a multi-stage process to ensure complete cross-linking and to manage exotherms. An example schedule is:
 - 2 hours at 120°C
 - Followed by a post-cure of 2-4 hours at 150-180°C.[\[2\]](#)
 - Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Data Presentation

Table 1: Typical Formulations for TBPA-based Polymers

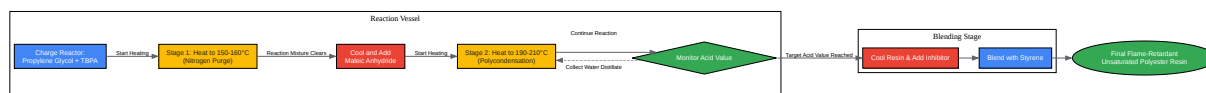
Polymer System	Component	Molar Ratio / phr	Purpose
Unsaturated Polyester Resin	Propylene Glycol	1.1	Diol
	Maleic Anhydride	0.6	
	Tetrabromophthalic Anhydride	0.4	
Styrene	~35% by weight	Reactive Diluent	
Epoxy Resin	DGEBA Epoxy Resin (EEW ~180 g/eq)	100	Base Resin
TBPA (AEW ~232 g/eq)	~100-128	Hardener (Flame Retardant)	
Tertiary Amine Accelerator	0.5 - 2.0	Curing Accelerator	

Table 2: Performance Data of TBPA-based Polymers

Polymer System	TBPA Content (% by weight)	Limiting Oxygen Index (LOI) (%)	UL 94 Rating (3.2 mm)	Tensile Strength (MPa)	Glass Transition Temp. (Tg) (°C)
Unsaturated Polyester Resin	0	~19	HB	50-60	80-100
15	25-28	V-1 / V-0	45-55	100-120	
25	>30	V-0	40-50	120-140	
Epoxy Resin	0	~20	HB	60-80	130-150
20	28-32	V-0	55-70	150-170	
30	>35	V-0	50-65	170-190	

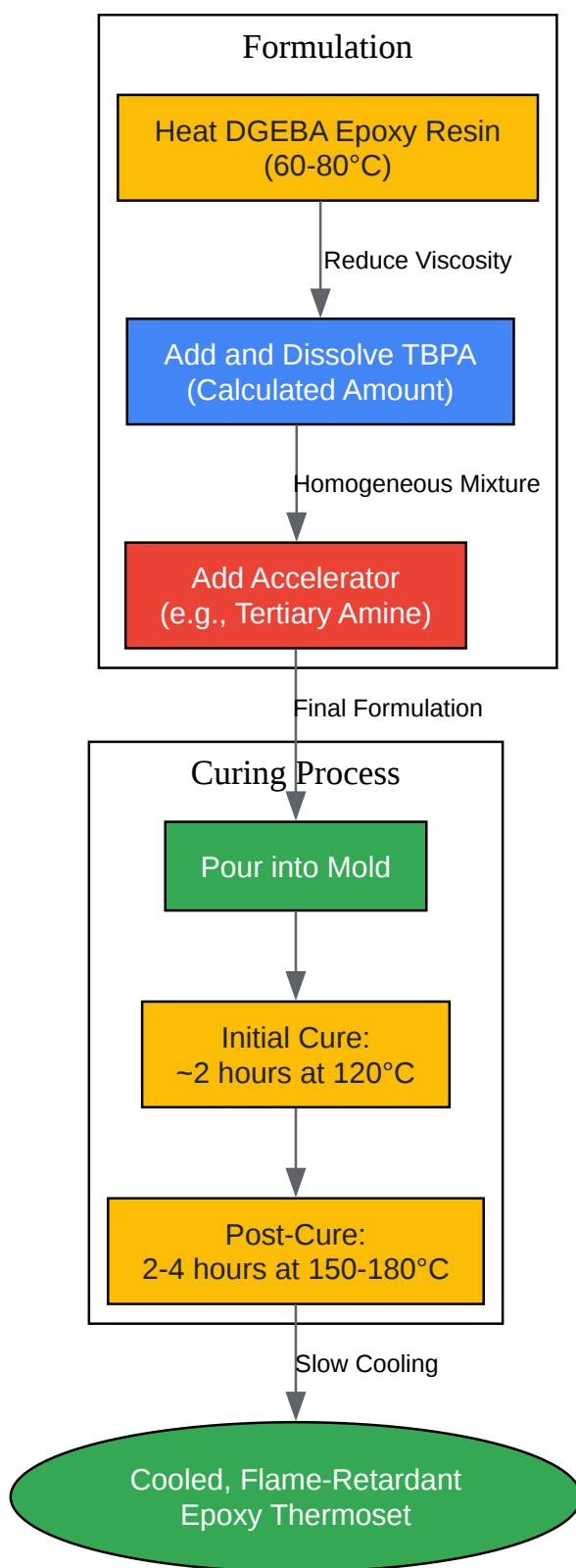
Note: The data in Table 2 are representative values compiled from various sources and can vary depending on the specific formulation and curing conditions.

Visualizations



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Caption: Workflow for the synthesis of a TBPA-based unsaturated polyester resin.



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Caption: Workflow for curing an epoxy resin with TBPA as a hardener.

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